molecular formula C13H17ClN4O3S B2593848 6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide CAS No. 1333516-42-9

6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide

Cat. No.: B2593848
CAS No.: 1333516-42-9
M. Wt: 344.81
InChI Key: NVBJDYGQUCQGGO-UHFFFAOYSA-N
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Description

6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide is a complex organic compound with a unique structure that combines a pyridine ring, a sulfonamide group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the oxadiazole moiety with the sulfonamide-substituted pyridine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Amines or partially reduced heterocycles.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features that could interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-2-sulfonamide: Similar structure but with the sulfonamide group at a different position on the pyridine ring.

    6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-4-sulfonamide: Another positional isomer with the sulfonamide group at the 4-position.

    6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}benzene-1-sulfonamide: A benzene derivative with similar functional groups.

Uniqueness

The unique combination of the pyridine ring, sulfonamide group, and oxadiazole moiety in 6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide provides distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its positional isomers and other similar compounds.

Properties

IUPAC Name

6-chloro-N-methyl-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O3S/c1-9(2)6-13-16-12(17-21-13)8-18(3)22(19,20)10-4-5-11(14)15-7-10/h4-5,7,9H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBJDYGQUCQGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)CN(C)S(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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